molecular formula C16H11N5O B14392800 6-(4-Azido-6-phenylpyrimidin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one CAS No. 88236-14-0

6-(4-Azido-6-phenylpyrimidin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one

Cat. No.: B14392800
CAS No.: 88236-14-0
M. Wt: 289.29 g/mol
InChI Key: VJWDHWJDGINNBG-UHFFFAOYSA-N
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Description

6-(4-Azido-6-phenylpyrimidin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one is a complex organic compound that features both azido and phenylpyrimidine groups. Compounds with azido groups are often used in click chemistry and other applications due to their high reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Azido-6-phenylpyrimidin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one likely involves multiple steps, including the formation of the pyrimidine ring, introduction of the phenyl group, and subsequent azidation. Typical conditions might involve:

    Formation of the pyrimidine ring: This could be achieved through a condensation reaction involving appropriate precursors.

    Introduction of the phenyl group: This might involve a Friedel-Crafts alkylation or acylation.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the azido group.

    Reduction: Reduction of the azido group could lead to the formation of amines.

    Substitution: The azido group is highly reactive and can participate in substitution reactions, particularly in click chemistry.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Copper(I) catalysts are often used in click chemistry reactions involving azides.

Major Products

    Oxidation: Products might include nitro compounds or other oxidized derivatives.

    Reduction: Amines or other reduced forms of the compound.

    Substitution: Triazoles or other substituted products.

Scientific Research Applications

Chemistry

    Click Chemistry: The azido group makes this compound a candidate for click chemistry applications, particularly in the synthesis of triazoles.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

    Bioconjugation: The compound could be used to label biomolecules through click chemistry.

    Drug Development:

Industry

    Material Science: The compound might be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application. In click chemistry, the azido group reacts with alkynes to form triazoles through a cycloaddition reaction. This reaction is highly specific and efficient, making it useful for various applications.

Comparison with Similar Compounds

Similar Compounds

    Azidophenylpyrimidines: Compounds with similar structures but different substituents.

    Phenylpyrimidines: Compounds lacking the azido group.

Properties

CAS No.

88236-14-0

Molecular Formula

C16H11N5O

Molecular Weight

289.29 g/mol

IUPAC Name

2-(4-azido-6-phenylpyrimidin-2-yl)phenol

InChI

InChI=1S/C16H11N5O/c17-21-20-15-10-13(11-6-2-1-3-7-11)18-16(19-15)12-8-4-5-9-14(12)22/h1-10,22H

InChI Key

VJWDHWJDGINNBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3O)N=[N+]=[N-]

Origin of Product

United States

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